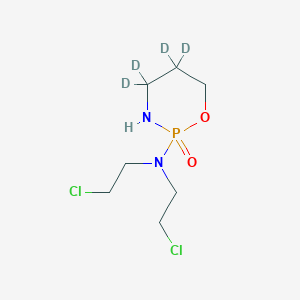
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it particularly interesting for research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine typically involves the reaction of N,N-bis(2-chloroethyl)amine with deuterated reagents under controlled conditions. One common method includes the reaction of N,N-bis(2-chloroethyl)amine with phosphorus oxychloride (POCl3) and 3-aminopropan-1-ol in an inert aprotic organic solvent. The reaction is carried out at low temperatures, typically between -15°C to -10°C, and involves the gradual addition of reagents to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents in industrial settings requires careful handling and specialized equipment to prevent contamination and ensure the integrity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium hydroxide can lead to the formation of N,N-bis(2-hydroxyethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine, while oxidation reactions can produce N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-oxide .
Wissenschaftliche Forschungsanwendungen
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialized chemicals and materials with unique properties due to the presence of deuterium atoms
Wirkmechanismus
The mechanism of action of N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. The presence of deuterium atoms can influence the rate of these reactions, providing insights into the kinetic isotope effect and its impact on biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-bis(2-chloroethyl)amine: A related compound without deuterium substitution, commonly used as a chemical warfare agent and in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with a similar alkylating mechanism of action.
Tris(2-chloroethyl)amine: Another nitrogen mustard compound with similar chemical properties and applications .
Uniqueness
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine is unique due to the presence of deuterium atoms, which can alter its chemical and biological properties. This makes it a valuable tool for studying the effects of isotopic substitution on reaction mechanisms and biological activity.
Eigenschaften
Molekularformel |
C7H15Cl2N2O2P |
|---|---|
Molekulargewicht |
265.11 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2,4D2 |
InChI-Schlüssel |
CMSMOCZEIVJLDB-RUKOHJPDSA-N |
Isomerische SMILES |
[2H]C1(COP(=O)(NC1([2H])[2H])N(CCCl)CCCl)[2H] |
Kanonische SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methoxy-2-thia-4,9,11,18-tetrazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B10778807.png)
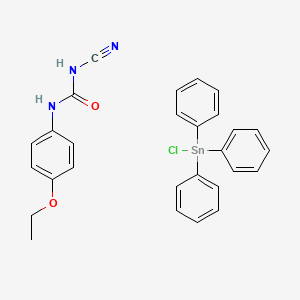
![2-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B10778817.png)
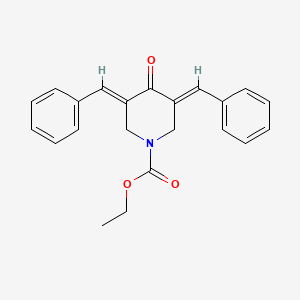

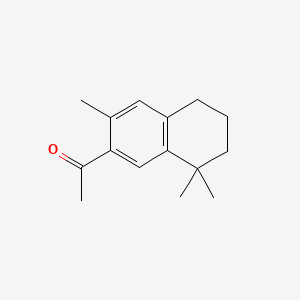
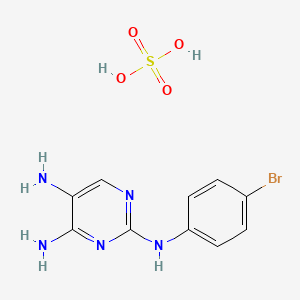
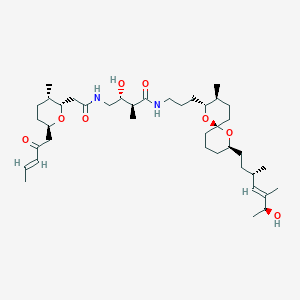
![1H-Benzo[a]carbazole-1,4(11H)-dione, 8-methoxy-11-methyl-](/img/structure/B10778857.png)


![2,6-difluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B10778882.png)
![methanesulfonic acid;methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate](/img/structure/B10778891.png)
